Synthetic Utility in Generating Bioactive Pyrrolinone Derivatives for SMN and hNav1.7 Programs
The compound serves as a reactant for the synthesis of survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors, as documented in vendor technical datasheets [1]. While a direct head-to-head comparison with other building blocks is not available, the specific chemical structure is required to construct the dihydropyrrolone core present in these advanced leads. The presence of the 4-oxo group enables the formation of the 4,5-dihydro-1H-pyrrol-3-carboxylate scaffold, which is a critical structural element for activity in these programs .
| Evidence Dimension | Synthetic utility for generating specific pharmacophores |
|---|---|
| Target Compound Data | Reactant for synthesis of SMN protein modulators and hNav1.7 inhibitors |
| Comparator Or Baseline | Alternative pyrrole-3-carboxylate building blocks lacking the 4-oxo group |
| Quantified Difference | Not applicable (qualitative differentiation based on functional group presence) |
| Conditions | Synthetic chemistry applications |
Why This Matters
Procurement is essential for research groups synthesizing SMN modulators or hNav1.7 inhibitors, as alternative starting materials cannot yield the required dihydropyrrolone core.
- [1] Sigma-Aldrich. (n.d.). Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate - Safety Information. SigmaAldrich.com. View Source
